

Spectroscopic Analysis of Methyl 2-acetoxybenzoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2-acetoxybenzoate	
Cat. No.:	B1217854	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-acetoxybenzoate**, an aspirin prodrug with applications in pharmaceuticals.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The empirical formula for **Methyl 2-acetoxybenzoate** is C₁₀H₁₀O₄, with a molecular weight of 194.19 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **Methyl 2-acetoxybenzoate** exhibits distinct signals corresponding to the different types of protons in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.34	singlet	3H	-OCOCH₃
3.51	singlet	3H	-COOCH₃
7.11	doublet of doublets	1H	Ar-H
7.30-7.34	multiplet	1H	Ar-H
7.55-7.57	multiplet	1H	Ar-H
8.06	doublet of doublets	1H	Ar-H

Data sourced from a 400 MHz spectrum in CDCl₃.[3]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
20.9	-OCOCH₃
57.8	-COOCH₃
91.2	Ar-C
122.9	Ar-CH
123.9	Ar-CH
126.0	Ar-CH
131.9	Ar-CH
134.2	Ar-C
150.9	Ar-C-O
166.9	-COOCH₃
169.7	-OCOCH₃



Data sourced from a 100 MHz spectrum in CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Description
2990, 2860	C-H stretching (aliphatic)
1740, 1718	C=O stretching (ester carbonyls)
1610	C=C stretching (aromatic)
1459	C-H bending (aliphatic)
1310	C-O stretching
1180	C-O stretching

Data obtained from a neat sample.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **Methyl 2-acetoxybenzoate**, the expected molecular ion peak [M]⁺ would be at m/z 194.

Expected Fragmentation Pattern

While a specific mass spectrum for **Methyl 2-acetoxybenzoate** was not found, a plausible fragmentation pattern can be predicted based on the structure and common fragmentation of similar compounds.[4][5] The molecular ion can undergo fragmentation to produce characteristic ions.



m/z	Possible Fragment Ion
194	[C10H10O4]+ (Molecular Ion)
152	[M - CH ₂ CO] ⁺
121	[M - COOCH₃ - CH₂]+
43	[CH₃CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-25 mg of **Methyl 2-acetoxybenzoate** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6][7][8] The solvent should be filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[6] The final sample height in the tube should be around 4-5 cm.[6]
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Allow the sample to equilibrate to the magnet's temperature.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a small number of scans are sufficient.[9]
- ¹³C NMR Acquisition:
 - Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.



- Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time (e.g., 30 minutes or more) are generally required to obtain a spectrum with a good signal-to-noise ratio.[8][9]
- Proton decoupling is typically used to simplify the spectrum and enhance the signal.[10]

IR Spectroscopy Sample Preparation and Acquisition

For a solid sample like **Methyl 2-acetoxybenzoate**, several methods can be used:

- Thin Film from Solution:
 - Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent like acetone or methylene chloride.[11]
 - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[11]
- KBr Pellet:
 - Grind a few milligrams of the sample with dry potassium bromide (KBr).[12]
 - Press the mixture under high pressure to form a transparent pellet.[12]
- · Acquisition:
 - Obtain a background spectrum of the empty sample holder or the pure salt plate/KBr pellet.[13]
 - Place the sample in the spectrometer's sample holder.
 - Acquire the IR spectrum.

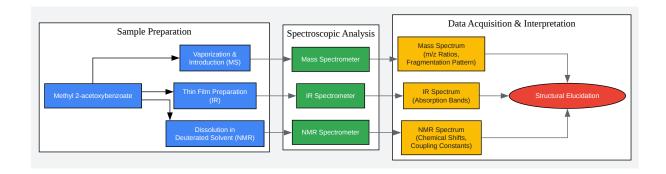
Mass Spectrometry Sample Preparation and Acquisition

• Sample Introduction: The sample can be introduced into the mass spectrometer in several ways, including direct infusion or via a gas chromatograph (GC-MS). For a relatively volatile compound like **Methyl 2-acetoxybenzoate**, GC-MS is a suitable method.



- Ionization: Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing it to ionize and fragment.[4][14]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][14]
- Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[15]

Visualizations



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Caption: General workflow for the spectroscopic analysis of **Methyl 2-acetoxybenzoate**.

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